An In-Depth Technical Guide to O-Terphenyl-D14: Properties, Synthesis, and Application as an Internal Standard
An In-Depth Technical Guide to O-Terphenyl-D14: Properties, Synthesis, and Application as an Internal Standard
This guide provides a comprehensive technical overview of O-Terphenyl-D14 (Perdeuterated o-Terphenyl), a critical component in modern analytical laboratories. We will delve into its fundamental chemical and physical properties, spectroscopic signature, and a validated protocol for its primary application as an internal standard in quantitative analysis. This document is intended for researchers, analytical chemists, and drug development professionals who require a robust understanding of this essential reference material.
Introduction: The Significance of Isotopic Labeling in Analytical Chemistry
In the pursuit of analytical accuracy and precision, stable isotope-labeled internal standards are indispensable tools. O-Terphenyl-D14, the fully deuterated analog of o-terphenyl, serves as an exemplary internal standard for chromatographic and mass spectrometric analyses. Its utility stems from the fact that it is chemically identical to its non-deuterated counterpart, yet physically distinguishable by its increased mass. This mass difference allows for its precise detection and quantification, independent of the analyte of interest, thereby correcting for variations in sample preparation and instrument response.
Molecular Structure and Physicochemical Properties
O-Terphenyl-D14 consists of a central benzene ring substituted with two phenyl groups at the ortho positions, with all 14 hydrogen atoms replaced by deuterium. This isotopic substitution has a negligible effect on its chemical reactivity but a discernible impact on its physical properties.
Caption: Molecular Structure of O-Terphenyl-D14.
The key physicochemical properties of O-Terphenyl-D14 are summarized in the table below, with a comparison to its non-deuterated form.
| Property | O-Terphenyl-D14 | o-Terphenyl |
| Molecular Formula | C₁₈D₁₄ | C₁₈H₁₄ |
| Molecular Weight | 244.39 g/mol [1][2] | 230.30 g/mol |
| CAS Number | 5142-67-6[1][2] | 84-15-1[3] |
| Appearance | White to off-white solid | Colorless or light-yellow solid[4][5] |
| Melting Point | Not specified, but expected to be similar to o-terphenyl | 56-59 °C[4] |
| Boiling Point | Not specified, but expected to be similar to o-terphenyl | 337 °C[4] |
| Solubility | Insoluble in water; soluble in organic solvents like benzene and chloroform. | Insoluble in water[4][5] |
| Isotopic Purity | Typically ≥98 atom % D[2] | Not Applicable |
Spectroscopic Characterization
The deuteration of o-terphenyl leads to predictable and significant differences in its mass and NMR spectra.
Mass Spectrometry
In a mass spectrum, O-Terphenyl-D14 will exhibit a molecular ion peak (M+) at m/z 244, which is 14 mass units higher than that of non-deuterated o-terphenyl (m/z 230).[1][2][6] This distinct mass shift is the cornerstone of its use as an internal standard, allowing for its unambiguous identification and quantification in the presence of its non-deuterated counterpart. The fragmentation pattern will also be shifted by 14 mass units for any fragments that retain all the deuterium atoms.
Nuclear Magnetic Resonance (NMR) Spectroscopy
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¹H NMR: An ideal O-Terphenyl-D14 sample with 100% isotopic purity would show no signals in the ¹H NMR spectrum. In practice, due to isotopic purities of around 98%, very small residual signals from the non-deuterated isotopomer may be observed.[2] For comparison, the ¹H NMR spectrum of o-terphenyl shows complex multiplets in the aromatic region, typically between 7.0 and 7.5 ppm.[7]
-
¹³C NMR: The ¹³C NMR spectrum of O-Terphenyl-D14 will be similar to that of o-terphenyl, but the signals will be broadened and may show small upfield shifts due to the isotopic effect of the directly attached deuterium atoms. The carbon signals will also exhibit splitting into multiplets due to C-D coupling.
Synthesis of O-Terphenyl-D14
While O-Terphenyl-D14 is commercially available, an understanding of its synthesis provides valuable context. A common method for the synthesis of terphenyls is the Suzuki-Miyaura coupling reaction.[8] For the deuterated analog, deuterated starting materials would be used.
A plausible synthetic route would involve the coupling of a deuterated phenylboronic acid with a deuterated di-substituted benzene derivative.
Core Application: Internal Standard in Quantitative Analysis
The primary and most critical application of O-Terphenyl-D14 is as an internal standard in quantitative analytical methods, particularly those employing gas chromatography-mass spectrometry (GC-MS) and liquid chromatography-mass spectrometry (LC-MS).[9][10][11]
An internal standard is a compound added to a sample in a known concentration to facilitate the quantification of an analyte.[9][10] O-Terphenyl-D14 is an ideal internal standard for the analysis of polycyclic aromatic hydrocarbons (PAHs) and other similar compounds for the following reasons:
-
Chemical Similarity: It behaves chromatographically very similarly to many PAHs, ensuring that it co-elutes or elutes in close proximity to the analytes of interest.
-
Mass Difference: The 14-unit mass difference allows for easy differentiation from the non-deuterated analytes by the mass spectrometer.
-
Low Natural Abundance: It is not naturally present in environmental or biological samples, preventing interference.
-
Stability: It is a chemically stable compound, ensuring its integrity throughout the sample preparation and analysis process.[5]
By adding a known amount of O-Terphenyl-D14 to every sample, standard, and blank, a response factor can be calculated, which corrects for variations in injection volume, sample loss during preparation, and fluctuations in instrument sensitivity.[9]
Experimental Protocol: Quantification of PAHs in Environmental Samples using GC-MS with O-Terphenyl-D14 Internal Standard
This protocol provides a framework for the use of O-Terphenyl-D14 as an internal standard for the quantification of PAHs in a soil sample.
Materials and Reagents
-
O-Terphenyl-D14 solution (e.g., 100 µg/mL in a suitable solvent)
-
PAH calibration standards
-
Hexane, dichloromethane (pesticide residue grade)
-
Anhydrous sodium sulfate
-
Silica gel for column chromatography
-
Soil sample
Sample Preparation Workflow
Caption: Workflow for PAH quantification using an internal standard.
Step-by-Step Methodology
-
Preparation of Standards: Prepare a series of calibration standards containing known concentrations of the target PAHs and a constant concentration of O-Terphenyl-D14.
-
Sample Preparation:
-
Accurately weigh approximately 10 g of the homogenized soil sample into an extraction thimble.
-
Spike the sample with a known amount of the O-Terphenyl-D14 internal standard solution.
-
Perform a Soxhlet extraction for 16-24 hours using dichloromethane.
-
Dry the extract by passing it through a column of anhydrous sodium sulfate.
-
Concentrate the extract to approximately 1 mL using a rotary evaporator.
-
Perform a cleanup step using a silica gel column to remove interfering compounds.
-
Adjust the final volume of the extract to a precise volume (e.g., 1.0 mL) with hexane.
-
-
GC-MS Analysis:
-
Set up the GC-MS system with a suitable capillary column (e.g., a 5% phenyl-methylpolysiloxane column).
-
Establish an appropriate temperature program for the GC oven to separate the PAHs.
-
Operate the mass spectrometer in Selected Ion Monitoring (SIM) mode, monitoring the characteristic ions for each PAH and for O-Terphenyl-D14 (m/z 244).
-
-
Data Analysis:
-
Integrate the peak areas of the target PAHs and the O-Terphenyl-D14 internal standard in both the calibration standards and the samples.
-
For each calibration standard, calculate the response factor (RF) for each PAH relative to the internal standard.
-
Plot a calibration curve of the response factor versus the concentration for each PAH.
-
Calculate the concentration of each PAH in the sample extracts using the response factors from the calibration curve and the known concentration of the internal standard.
-
Safety and Handling
O-Terphenyl-D14 should be handled with the same precautions as its non-deuterated counterpart.
-
Personal Protective Equipment (PPE): Wear appropriate PPE, including safety glasses, gloves, and a lab coat.
-
Handling: Avoid inhalation of dust and contact with skin and eyes. Handle in a well-ventilated area or a fume hood.
-
Storage: Store in a tightly sealed container in a cool, dry place away from light and moisture.[1][2]
-
Toxicity: May cause skin and eye irritation. Harmful if swallowed.[1]
Always consult the Safety Data Sheet (SDS) for the most current and detailed safety information.
References
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PubChem. (n.d.). o-Terphenyl. National Center for Biotechnology Information. Retrieved from [Link]
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PrepChem.com. (n.d.). Synthesis of o-terphenyl. Retrieved from [Link]
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National Institute of Standards and Technology. (n.d.). o-Terphenyl. NIST Chemistry WebBook. Retrieved from [Link]
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PubChem. (n.d.). p-Terphenyl-d14. National Center for Biotechnology Information. Retrieved from [Link]
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Wikipedia. (n.d.). Terphenyl. Retrieved from [Link]
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SCION Instruments. (n.d.). Internal Standards – What are they? How do I choose, use, and benefit from them?. Retrieved from [Link]
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National Institute of Standards and Technology. (n.d.). p-Terphenyl-d14. NIST Chemistry WebBook. Retrieved from [Link]
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MSACL. (n.d.). EVERYTHING YOU WANTED TO KNOW ABOUT INTERNAL STANDARDS, BUT WERE TOO AFRAID TO ASK. Retrieved from [Link]
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National Institute of Standards and Technology. (n.d.). p-Terphenyl-d14 Mass Spectrum. NIST Chemistry WebBook. Retrieved from [Link]
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MDPI. (2009). Synthesis of a Diamino Substituted Terphenyldivinyl Chromophore. Molecules, 14(6), 2110-2116. Retrieved from [Link]
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PubMed. (2019). Guidelines for Selection of Internal Standard-Based Normalization Strategies in Untargeted Lipidomic Profiling by LC-HR-MS/MS. Analytical Chemistry, 91(15), 10248-10258. Retrieved from [Link]
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ChemRxiv. (2020). Evaluation of an Internal Standard for Qualitative DART-MS Analysis of Seized Drugs. Retrieved from [Link]
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